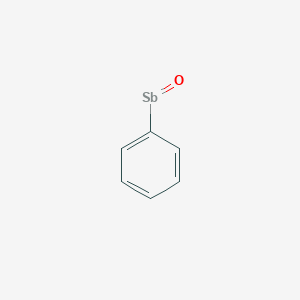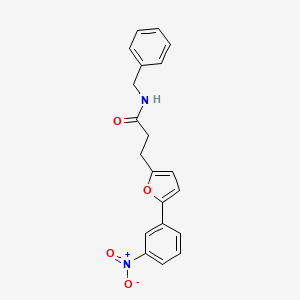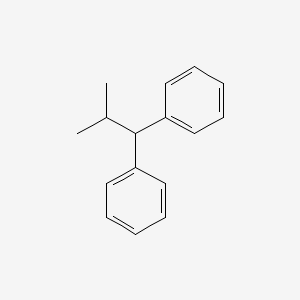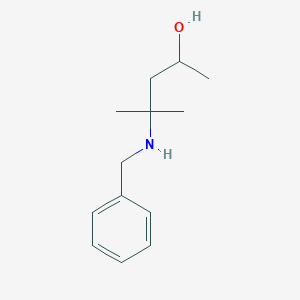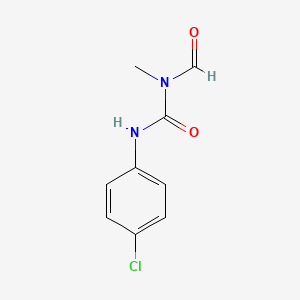![molecular formula C24H16N2O2S B11942766 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 24045-27-0](/img/structure/B11942766.png)
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of an anthrylmethylene group, a hydroxyphenyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 9-anthraldehyde with 2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(9-Anthrylmethylene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- 5-(9-Anthrylmethylene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- 5-(9-Anthrylmethylene)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one
Comparison
Compared to similar compounds, 5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of the hydroxyphenyl group, which can influence its chemical reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, potentially enhancing the compound’s interaction with biological targets. Additionally, the anthrylmethylene group contributes to the compound’s overall stability and electronic properties, making it a valuable molecule for various applications.
Properties
CAS No. |
24045-27-0 |
|---|---|
Molecular Formula |
C24H16N2O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H16N2O2S/c27-18-11-9-17(10-12-18)25-24-26-23(28)22(29-24)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14,27H,(H,25,26,28)/b22-14+ |
InChI Key |
HHOGSADXOPJNBT-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)NC(=NC5=CC=C(C=C5)O)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=NC5=CC=C(C=C5)O)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




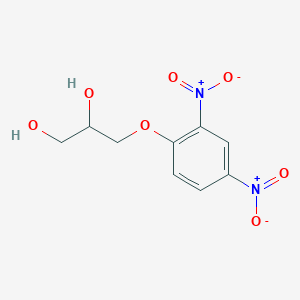
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)

![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
